molecular formula C11H14O4S B1458012 Oxetan-3-ylmethyl 4-methylbenzenesulfonate CAS No. 1395417-57-8

Oxetan-3-ylmethyl 4-methylbenzenesulfonate

Cat. No. B1458012
M. Wt: 242.29 g/mol
InChI Key: DZDXQYOMYPRXBA-UHFFFAOYSA-N
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Description

Oxetan-3-ylmethyl 4-methylbenzenesulfonate is a chemical compound with the linear formula C11H14O4S . It has a molecular weight of 242.3 .


Synthesis Analysis

The synthesis of Oxetan-3-ylmethyl 4-methylbenzenesulfonate involves the reaction of 3-hydroxypropanal with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form an intermediate. This intermediate is then cyclized by heating in the presence of a Lewis acid catalyst like zinc chloride to form the target compound.


Molecular Structure Analysis

The InChI code for Oxetan-3-ylmethyl 4-methylbenzenesulfonate is 1S/C11H14O4S/c1-9-2-4-11(5-3-9)16(12,13)15-8-10-6-14-7-10/h2-5,10H,6-8H2,1H3 .


Physical And Chemical Properties Analysis

Oxetan-3-ylmethyl 4-methylbenzenesulfonate is a white to yellow solid . It should be stored in a refrigerator .

Scientific Research Applications

For example, in the field of synthetic chemistry, oxetanes can be formed through the opening of an epoxide ring with a trimethyloxosulfonium ylide . This method has been used to incorporate alkyl substituents that can be further manipulated to access a range of oxetane derivatives . The reaction conditions typically involve the use of sodium hydride (NaH) in dimethyl sulfoxide (DMSO) at elevated temperatures . The yields of these reactions can be quite high, often exceeding 80% .

In terms of outcomes, the formation of the oxetane ring from an epoxide has been computationally modeled and found to require a moderate amount of activation energy . Furthermore, the resulting oxetane derivatives can undergo further reactions, such as bromination with bromine (Br2) or epoxidation with meta-chloroperoxybenzoic acid (m-CPBA) .

  • Medicinal Chemistry : Oxetanes are used in medicinal chemistry due to their unique structural features . They can impart certain properties in a medicinal chemistry context . For example, the 2-hydroxymethyloxetane motif was formed in 74% yield following acetal deprotection . The vinyl derivatives successfully underwent bromination with Br2 or epoxidation with m-CPBA .

  • Synthetic Chemistry : Oxetanes can be formed through the opening of an epoxide ring with a trimethyloxosulfonium ylide . This method has been used to incorporate alkyl substituents that can be further manipulated to access a range of oxetane derivatives . The reaction conditions typically involve the use of sodium hydride (NaH) in dimethyl sulfoxide (DMSO) at elevated temperatures . The yields of these reactions can be quite high, often exceeding 80% .

  • Computational Modeling : Fokin and co-workers modeled the ring expansion of an unsubstituted epoxide computationally at the density functional theory MP2 level of theory . They determined that formation of the oxetane ring from an epoxide required 13-17 kcal·mol−1 activation energy . Therefore, moderate heating was required .

  • Ring Expansion : Consecutive ring expansion was performed, treating chiral oxetanes with dimethylsulfoxonium methylides to form chiral tetrahydrofurans (THFs), also with conservation of ee . Recently, Carreira and co-workers applied this approach to N-Boc-azetidin-3-one, where this transformation was successful in the generation of a spirocyclic azetidine-oxetane .

  • Cyclization : Aggarwal and McGarrigle and co-workers reported the cyclization of a related intermediate to form a 2,2-disubstituted oxetane through conjugate addition of a hydroxy malonate to a vinyl sulfonium salt, forming an ylide, which underwent proton transfer and cyclization .

  • Paternò− Büchi [2+2] Photocycloaddition : This is a type of [2+2] photocycloaddition reaction . It involves the reaction of a carbonyl compound with an alkene in the presence of light to form an oxetane .

  • Formal [2+2] Cycloadditions : These are reactions that result in the formation of a four-membered ring, such as an oxetane . They can involve a variety of reactants and can be used to synthesize complex molecules .

  • Synthesis of Oxetane Derivatives from Oxetane-Containing Building Blocks : Oxetane-containing building blocks can be used to synthesize a variety of oxetane derivatives . For example, Carreira’s Oxetan-3-one and Cross-Coupling of Oxetane Building Blocks are some of the methods used .

  • Applications in Medicinal Chemistry : Oxetanes, including “Oxetan-3-ylmethyl 4-methylbenzenesulfonate”, can be used in medicinal chemistry due to their unique structural features . They can impart certain properties in a medicinal chemistry context .

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335, indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P305, P338, P351, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

oxetan-3-ylmethyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4S/c1-9-2-4-11(5-3-9)16(12,13)15-8-10-6-14-7-10/h2-5,10H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZDXQYOMYPRXBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2COC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxetan-3-ylmethyl 4-methylbenzenesulfonate

Synthesis routes and methods

Procedure details

To a solution of oxetan-3-yl-methanol (300 mg, 3.41 mmol, CAS RN 6246-06-6) in CH2Cl2 (3 mL) was added triethylamine (517 mg, 712 μl, 5.11 mmol), DMAP (41.6 mg, 341 μmol) and p-toluenesulfonyl chloride (779 mg, 4.09 mmol) at 0° C. The reaction mixture was stirred for 3 hours at room temperature. The reaction mixture was poured on 30 mL 1M aqueous HCl and 30 mL CH2Cl2 and the layers were separated. The aqueous layer was extracted a second time with 30 mL CH2Cl2. The organic layers were washed with 30 mL brine, dried over MgSO4, filtered and concentrated under vacuum. The compound was purified by silica gel chromatography on a 20 g column using a MPLC system (CombiFlash Companion, Isco Inc.) eluting with a gradient of n-heptane:EtOAc (100:0 to 50:50). Colorless liquid (595 mg, 72%).
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
712 μL
Type
reactant
Reaction Step One
Quantity
779 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
41.6 mg
Type
catalyst
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
ML Vazquez, N Kaila, JW Strohbach… - Journal of medicinal …, 2018 - ACS Publications
… To a solution of oxetan-3-ylmethyl 4-methylbenzenesulfonate (4.8 g, 20 mmol) in EtOH (100 mL) was added KSCN (2.91 g, 30 mmol) at rt. (38) The mixture was heated to reflux for 12 h, …
Number of citations: 121 pubs.acs.org
X Jiang, J Zhou, J Ai, Z Song, X Peng, L Xing… - European Journal of …, 2015 - Elsevier
… This compound was obtained as white solid (in 30% overall yield) from 7e and oxetan-3-ylmethyl 4-methylbenzenesulfonate. H NMR (400 MHz, CDCl 3 …
Number of citations: 11 www.sciencedirect.com
S Zhang, L Qing, Z Wang, Y Zhang, Y Li… - Journal of Medicinal …, 2023 - ACS Publications
… [2,3-d]pyrimidin-7(8H)-one 57 (0.05 g, 0.1 mmol), bromoacetonitrile (0.048 g, 0.4 mmol)/1-bromo-2-methoxyethane (0.055 g, 0.4 mmol)/oxetan-3-ylmethyl 4-methylbenzenesulfonate (…
Number of citations: 3 pubs.acs.org

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